N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic organic compound featuring a benzamide backbone substituted with a 1,2,4-triazole and a 1H-tetrazole moiety. The triazole group at position 3 of the benzamide ring is modified with a 2-methylpropyl (isobutyl) chain, while the tetrazole at position 4 carries a methyl group.
Properties
Molecular Formula |
C15H18N8O |
|---|---|
Molecular Weight |
326.36 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H18N8O/c1-9(2)8-13-16-15(20-19-13)17-14(24)11-4-6-12(7-5-11)23-10(3)18-21-22-23/h4-7,9H,8H2,1-3H3,(H2,16,17,19,20,24) |
InChI Key |
TYQCTTRGNQFRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the formation of the triazole ring followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, substitution patterns, or pharmacophoric features. Below is a comparative analysis of key analogs identified in the literature:
Triazole-Containing Benzamide Derivatives
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide (): Structural Differences: Replaces the triazole and tetrazole groups with a trifluoromethyl-substituted benzamide and a tert-butylphenoxy-pyridine moiety. Functional Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butylphenoxy chain may influence steric interactions with target proteins. This compound showed a 0.07-fold decrease in expression in serum proteomic studies, suggesting distinct pharmacokinetic behavior compared to the target compound .
3-{4-[1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-1λ6-thiolane-1,1-dione ():
- Structural Differences : Incorporates a piperidine-thiolane dione system instead of benzamide but retains the 1,2,4-triazole group with a cyclohexylmethyl substituent.
- Functional Impact : The thiolane dione and piperidine groups may confer solubility advantages, while the bulky cyclohexylmethyl group could alter binding affinity compared to the isobutyl chain in the target compound .
Tetrazole-Containing Analogs
- 4-({2-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl}methyl)thiomorpholine (): Structural Differences: Replaces the tetrazole with a thiomorpholine ring and introduces a 4-ethylpiperazine-ethoxy-phenyl group. This highlights the tetrazole’s role in the target compound for hydrogen bonding or metal coordination .
Hybrid Heterocyclic Systems
- N-(1-{7-[(2,4-dimethoxyphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl}-2-methylpropyl)propanamide (): Structural Differences: Combines a triazolodiazepine core with a dimethoxyphenylmethyl group and a propanamide side chain. The absence of a tetrazole group here underscores the target compound’s unique dual-heterocyclic architecture .
Research Implications and Limitations
While the target compound’s structural analogs provide insights into the roles of substituents like triazoles, tetrazoles, and alkyl chains, direct pharmacological or biochemical data for the compound itself remain scarce. Further studies should focus on synthesizing the compound and evaluating its biological activity against relevant targets, leveraging its unique heterocyclic framework.
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes triazole and tetrazole moieties. Its unique arrangement contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The incorporation of the 2-methylpropyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and tetrazole functionalities exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results indicate that the compound may inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. It has been tested against ESKAPE pathogens, which are known for their antibiotic resistance. The activity profile shows promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 μg/mL |
| S. aureus | 10 μg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : The compound's structure allows it to bind effectively to thymidylate synthase, inhibiting DNA synthesis.
- Antimicrobial Mechanisms : The presence of triazole and tetrazole rings may facilitate interactions with bacterial enzymes or disrupt cell membrane integrity.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated significant tumor reduction in MCF-7 xenograft models treated with the compound compared to controls.
- Infection Models : Efficacy against E. coli infections was observed in murine models, showing reduced bacterial load and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
